Cas no 2171559-63-8 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-4-iodobenzoic acid)

3-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-4-iodobenzoic acid is a specialized synthetic intermediate used in peptide chemistry and organic synthesis. Its key structural features include a fluorenylmethoxycarbonyl (Fmoc) protecting group, which ensures selective deprotection under mild basic conditions, and an iodo-substituted benzoic acid moiety, enabling further functionalization via cross-coupling reactions. The alkyne functionality offers versatility for click chemistry applications, such as Cu-catalyzed azide-alkyne cycloaddition (CuAAC). This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and the construction of complex molecular architectures. Its high purity and well-defined reactivity profile make it a reliable choice for researchers developing peptide-based therapeutics or functional materials.
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-4-iodobenzoic acid structure
2171559-63-8 structure
Product name:3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-4-iodobenzoic acid
CAS No:2171559-63-8
MF:C27H21IN2O5
Molecular Weight:580.370519399643
CID:6288487
PubChem ID:165540480

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-4-iodobenzoic acid 化学的及び物理的性質

名前と識別子

    • 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-4-iodobenzoic acid
    • 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]-4-iodobenzoic acid
    • 2171559-63-8
    • EN300-1498181
    • インチ: 1S/C27H21IN2O5/c1-2-7-23(25(31)29-24-14-16(26(32)33)12-13-22(24)28)30-27(34)35-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h1,3-6,8-14,21,23H,7,15H2,(H,29,31)(H,30,34)(H,32,33)
    • InChIKey: IFSUQGHIGDDWCG-UHFFFAOYSA-N
    • SMILES: IC1=CC=C(C(=O)O)C=C1NC(C(CC#C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • 精确分子量: 580.04952g/mol
  • 同位素质量: 580.04952g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 819
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.7
  • トポロジー分子極性表面積: 105Ų

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-4-iodobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1498181-0.1g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]-4-iodobenzoic acid
2171559-63-8
0.1g
$2963.0 2023-06-05
Enamine
EN300-1498181-500mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]-4-iodobenzoic acid
2171559-63-8
500mg
$3233.0 2023-09-28
Enamine
EN300-1498181-0.5g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]-4-iodobenzoic acid
2171559-63-8
0.5g
$3233.0 2023-06-05
Enamine
EN300-1498181-10.0g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]-4-iodobenzoic acid
2171559-63-8
10g
$14487.0 2023-06-05
Enamine
EN300-1498181-10000mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]-4-iodobenzoic acid
2171559-63-8
10000mg
$14487.0 2023-09-28
Enamine
EN300-1498181-5.0g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]-4-iodobenzoic acid
2171559-63-8
5g
$9769.0 2023-06-05
Enamine
EN300-1498181-1000mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]-4-iodobenzoic acid
2171559-63-8
1000mg
$3368.0 2023-09-28
Enamine
EN300-1498181-0.25g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]-4-iodobenzoic acid
2171559-63-8
0.25g
$3099.0 2023-06-05
Enamine
EN300-1498181-0.05g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]-4-iodobenzoic acid
2171559-63-8
0.05g
$2829.0 2023-06-05
Enamine
EN300-1498181-1.0g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]-4-iodobenzoic acid
2171559-63-8
1g
$3368.0 2023-06-05

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-4-iodobenzoic acid 関連文献

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-4-iodobenzoic acidに関する追加情報

3-{(9H-Fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-4-iodobenzoic Acid: A Comprehensive Overview

The compound 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-4-iodobenzoic acid (CAS No. 2171559-63-8) is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pentynamide moiety, and an iodobenzoic acid component. The combination of these functional groups makes it a versatile building block for various applications.

Recent advancements in chemical synthesis have enabled the precise construction of such intricate molecules. The Fmoc group, a well-known protecting group in peptide synthesis, plays a pivotal role in stabilizing the molecule during reactions. The pentynamide moiety introduces alkyne functionality, which is highly sought after in click chemistry and the synthesis of bioconjugates. The iodobenzoic acid component adds both electronic diversity and potential for further functionalization, making this compound a valuable intermediate in drug discovery and materials development.

One of the most promising applications of this compound lies in its use as a precursor for bioorthogonal reactions. These reactions, which are compatible with biological systems, have revolutionized the study of molecular interactions in vivo. By incorporating this compound into bioconjugate systems, researchers can achieve unprecedented control over molecular assembly and function. For instance, studies have demonstrated its utility in the development of fluorescent probes for tracking protein interactions in real-time.

In addition to its role in bioconjugate chemistry, this compound has shown potential in the synthesis of advanced materials. The alkyne functionality within the pentynamide moiety enables the formation of robust covalent networks through cycloaddition reactions. This property has been leveraged in the creation of stimuli-responsive polymers and self-healing materials, which are at the forefront of materials science research.

From a synthetic perspective, the construction of 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-4-iodobenzoic acid involves a multi-step process that demands meticulous control over reaction conditions. Key steps include the coupling of the Fmoc group to an amino acid derivative, followed by the introduction of the pentynamide moiety via alkyne metathesis. The final step involves iodination to yield the fully functionalized product.

Recent studies have also explored the use of this compound in drug delivery systems. Its unique combination of functional groups allows for targeted drug delivery through bioorthogonal chemistry. For example, researchers have utilized this compound as a linker in antibody-drug conjugates (ADCs), enhancing their stability and efficacy in vitro and in vivo.

In conclusion, 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-4-i

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD